molecular formula C20H25N5O B7052854 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

Cat. No.: B7052854
M. Wt: 351.4 g/mol
InChI Key: UKUZTOJZOOAIOD-UHFFFAOYSA-N
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Description

1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Properties

IUPAC Name

1-(1-pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c26-20(23-17-9-8-15-5-1-2-6-16(15)13-17)24-18-7-3-12-25(14-18)19-21-10-4-11-22-19/h1-2,4-6,10-11,17-18H,3,7-9,12-14H2,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUZTOJZOOAIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NC(=O)NC3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with the tetrahydronaphthalene derivative. The final step often involves the formation of the urea linkage under controlled conditions, such as using phosgene or its safer alternatives like triphosgene.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine or piperidine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: Possible uses in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-phenylurea
  • 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(2-naphthyl)urea
  • 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydroquinolin-2-yl)urea

Uniqueness: Compared to these similar compounds, 1-(1-Pyrimidin-2-ylpiperidin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea stands out due to the presence of the tetrahydronaphthalene moiety, which may confer unique steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.

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